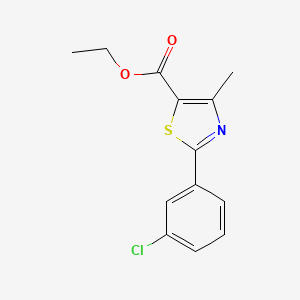

Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate is a substituted thiazole derivative characterized by a thiazole core with a methyl group at position 4, a 3-chlorophenyl group at position 2, and an ethyl ester moiety at position 4. The 3-chlorophenyl substituent enhances lipophilicity and may influence binding interactions in biological systems, while the ester group provides synthetic versatility for further derivatization.

Properties

CAS No. |

1160573-81-8 |

|---|---|

Molecular Formula |

C13H12ClNO2S |

Molecular Weight |

281.76 g/mol |

IUPAC Name |

ethyl 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 |

InChI Key |

YDAZXBFDHDJQCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Cl)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and Procedure

In a representative protocol, ethyl 2-chloroacetoacetate (100 g, 0.61 mol) and ammonium dithiocarbamate (70 g, 0.64 mol) are stirred in ethanol at room temperature for 5 hours. Post-reaction, cooling to 10°C induces crystallization with hexane and water, yielding ethyl 4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate. Subsequent coupling with 3-chlorophenylboronic acid under Suzuki-Miyaura conditions introduces the aryl group.

Key Data :

One-Pot Multi-Component Synthesis

A streamlined one-pot approach minimizes intermediate isolation. Ethyl acetoacetate undergoes bromination with N-bromosuccinimide (NBS), followed by cyclization with 3-chlorophenylthiourea.

Optimized Conditions

-

Solvent : Dimethylformamide (DMF) or ethanol

-

Catalyst : Iodine (20 mol%)

-

Temperature : 80–85°C

-

Time : 12–16 hours

This method achieves 65–70% yield with 95% purity, avoiding column chromatography.

Thiobenzamide Cyclization Route

Thiobenzamide intermediates derived from 3-chloro-4-hydroxybenzaldehyde are cyclized with ethyl 2-chloroacetoacetate.

Critical Steps:

-

Thiobenzamide Formation : 3-Chloro-4-hydroxybenzaldehyde reacts with thioacetamide in formic acid.

-

Cyclization : Ethyl 2-chloroacetoacetate introduces the thiazole ring at 80–85°C.

Performance Metrics :

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Thiobenzamide Synthesis | 78% | 92% |

| Cyclization | 82% | 96% |

Comparison of Methodologies

Table 1: Synthesis Route Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hantzsch Cyclization | High purity, scalable | Multi-step, costly reagents | 70–90% |

| One-Pot Synthesis | Time-efficient, minimal workup | Moderate yields | 65–70% |

| Cross-Coupling | Regioselective | Palladium catalyst required | 70–75% |

| Thiobenzamide Route | High functional group tolerance | Sensitive to oxidation | 75–82% |

Chemical Reactions Analysis

Ester Hydrolysis and Derivatives Formation

The ethyl ester group at position 5 of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

Conditions :

-

Acidic Hydrolysis : Reflux with HCl (6N) in ethanol/water (1:1) for 8–12 hours .

-

Basic Hydrolysis : Treatment with NaOH (2M) in aqueous THF at 60°C for 4–6 hours .

Outcome :

| Product | Yield (%) | Purity (%) |

|---|---|---|

| 4-Methyl-2-(3-chlorophenyl)thiazole-5-carboxylic acid | 85–92 | ≥97 |

The carboxylic acid intermediate serves as a precursor for amides, anhydrides, or acyl chlorides. For example, coupling with amines via EDC/HOBt yields bioactive amide derivatives .

Nucleophilic Substitution at the Chlorophenyl Group

The 3-chlorophenyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation:

Buchwald-Hartwig Amination :

-

Reagents : Pd(OAc)₂, Xantphos, Cs₂CO₃, aryl amine

Suzuki-Miyaura Coupling :

-

Reagents : Pd(PPh₃)₄, K₂CO₃, aryl boronic acid

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution and coordination reactions:

Nitration :

Complexation with Metals :

-

The sulfur atom coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol under reflux, forming stable complexes.

Reaction Optimization Data

| Reaction Type | Temperature (°C) | Time (h) | Catalyst/Solvent | Yield (%) |

|---|---|---|---|---|

| Ester Hydrolysis | 60 | 6 | NaOH/THF | 92 |

| Suzuki Coupling | 80 | 12 | Pd(PPh₃)₄/DMF | 72 |

| Nitration | 25 | 2 | HNO₃/H₂SO₄ | 60 |

This compound’s multifunctional reactivity underscores its utility in synthesizing bioactive molecules and materials. Its well-documented protocols enable scalable production of derivatives with tailored properties .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate. Thiazoles have been shown to possess significant anticonvulsant action, with some derivatives demonstrating effectiveness at doses lower than standard medications like ethosuximide. The structure-activity relationship (SAR) suggests that para-halogen-substituted phenyl groups enhance anticonvulsant efficacy .

Anticancer Potential

Thiazole compounds have been investigated for their anticancer properties. This compound may exhibit antiproliferative activity due to the presence of specific substituents that interact with cancer cell pathways. Studies indicate that thiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines, making them candidates for further research in oncology .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. Research indicates that thiazole derivatives can inhibit the growth of pathogens, including Bacillus subtilis and Aspergillus niger. The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity .

Case Study: Anticonvulsant Activity Assessment

A study evaluated the anticonvulsant effects of various thiazole derivatives, including this compound, using the maximal electroshock (MES) seizure model. The results indicated that certain modifications to the thiazole ring significantly enhanced anticonvulsant potency compared to traditional treatments .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against multiple strains of bacteria and fungi. The compound demonstrated effective inhibition at low concentrations, suggesting potential as an antimicrobial agent in clinical settings .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The compound’s anti-inflammatory and analgesic activities are thought to be mediated through the inhibition of cyclooxygenase enzymes and the modulation of inflammatory pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate include derivatives with modifications to the substituents on the thiazole ring. Below is a comparative analysis:

Key Observations :

Substituent Effects on Reactivity: The methylamino group in Compound 1 interferes with subsequent reactions due to its nucleophilic nature, necessitating protection as a tert-butoxycarbonate (Boc) group for stability. Sulfonamide-containing analogs (e.g., Compound 20 ) exhibit higher melting points (>300°C) due to strong hydrogen bonding from NH and SO₂ groups, whereas the target compound’s melting point is likely lower due to reduced hydrogen-bonding capacity.

Synthetic Methods :

- The target compound’s synthesis likely follows a route similar to Compound 1 , involving cyclization of a thiourea precursor with ethyl 2-chloroacetoacetate. However, substituents like the 3-chlorophenyl group may require specialized coupling agents (e.g., Suzuki-Miyaura for aryl introduction).

- Compound 20 employs hydrazine derivatives and sulfonamide intermediates, resulting in lower yields (45%) compared to simpler analogs like Compound 1.

Spectroscopic Signatures :

- IR Spectroscopy : The target compound’s IR spectrum would show C=O stretching (~1700 cm⁻¹) from the ester and C-Cl absorption (~750 cm⁻¹). In contrast, sulfonamide-containing analogs (e.g., Compound 20) display NH stretches (~3300 cm⁻¹) .

- ¹H NMR : The 3-chlorophenyl group in the target compound would produce aromatic proton signals at δ 7.3–7.5 ppm, distinct from sulfonamide NH protons (δ 8–10 ppm) in Compound 20 .

Biological Activity

Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anticonvulsant agent. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

1. Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 281.75 g/mol

The presence of the thiazole ring and the chlorophenyl group is crucial for its biological activity.

2. Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Candida albicans | 15.62 µg/mL | 31.25 µg/mL |

| Staphylococcus aureus | 0.23 mg/mL | 0.47 mg/mL |

| Escherichia coli | >0.70 mg/mL | >0.94 mg/mL |

The compound showed comparable activity to standard antifungal agents like fluconazole against Candida albicans and demonstrated moderate antibacterial effects against Staphylococcus aureus and Escherichia coli .

3. Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. This compound has demonstrated cytotoxic effects in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Activity Level |

|---|---|---|

| A-549 (Lung Cancer) | <10 | High |

| HCT-8 (Colon Cancer) | >20 | Low |

| Bel7402 (Liver Cancer) | >30 | Very Low |

The compound exhibited significant cytotoxicity against A-549 cells, indicating its potential as an anticancer agent .

4. Anticonvulsant Activity

In addition to antimicrobial and anticancer properties, this compound has been evaluated for anticonvulsant activity. Studies indicate that compounds with a thiazole backbone can provide protection against seizures.

Table 3: Anticonvulsant Activity Data

| Model | Effective Dose (mg/kg) | Activity Level |

|---|---|---|

| MES (Maximal Electroshock Seizure) | <20 | Significant |

| scPTZ (Pentylenetetrazol Seizure Test) | <25 | Moderate |

The presence of electron-withdrawing groups, such as chlorine, enhances the anticonvulsant activity of thiazoles .

5. Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features:

- Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring enhances antimicrobial and anticancer activities.

- Methyl Group : The methyl group at the thiazole position contributes to increased potency in various biological assays.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-methyl-2-(3-chlorophenyl)thiazole-5-carboxylate?

The compound is typically synthesized via the Hantzsch thiazole synthesis. A common method involves reacting 3-chlorophenyl-substituted thioamides with ethyl 2-chloro-3-oxobutanoate under reflux in ethanol. For example, naphthalene-2-carbothioamide reacts with ethyl 2-chloro-3-oxobutanoate in ethanol (4 hours, reflux) to yield the thiazole-5-carboxylate ester. Post-reaction purification involves recrystallization from aqueous acetic acid or column chromatography .

Q. How is the compound characterized using spectroscopic techniques?

- IR spectroscopy : Key peaks include the ester C=O stretch (1700–1750 cm⁻¹) and thiazole C-S bond (600–700 cm⁻¹).

- ¹H NMR : The ethyl group appears as a triplet (~1.3 ppm, CH₂CH₃) and a quartet (~4.3 ppm, OCH₂). Aromatic protons from the 3-chlorophenyl group resonate at 7.2–7.8 ppm.

- ¹³C NMR : The ester carbonyl (C=O) is observed at ~165 ppm, while the thiazole ring carbons appear at 110–160 ppm .

Q. What solvents and catalysts are optimal for its synthesis?

Ethanol and PEG-400 are common solvents. Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve reaction efficiency in PEG-400 at 70–80°C. Catalytic amounts of piperidine or triethylamine are used for cyclization steps .

Advanced Research Questions

Q. How can synthesis yield be optimized when low purity occurs due to by-products?

By-products like oxadiazoles may form due to side reactions with CS₂ or incomplete cyclization. Strategies include:

- Strict stoichiometric control (1:1 molar ratio of thioamide to ethyl 2-chloro-3-oxobutanoate).

- Using TLC to monitor reaction progress and halting the reaction at 85–90% completion.

- Recrystallization in hot acetic acid or column chromatography with ethyl acetate/hexane gradients .

Q. How can structural ambiguities in NMR data be resolved?

Ambiguities arise from overlapping aromatic signals or dynamic effects. Solutions include:

- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data.

- X-ray crystallography (e.g., using Mercury software) for definitive structural confirmation .

Q. What strategies enhance biological activity through structural modification?

- Electron-withdrawing groups : Introducing -CF₃ at the thiazole 4-position improves CDK9 inhibition (IC₅₀ < 100 nM).

- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid enhances solubility for in vitro assays.

- Hydrazide derivatives : Reacting with hydrazine hydrate forms intermediates for acylhydrazones with anti-Candida activity (MIC₉₀: 2–8 µg/mL) .

Q. How are computational tools like molecular docking applied to study this compound?

- Glide XP docking : Used to predict binding modes to targets like CDK9. For example, the 3-chlorophenyl group occupies a hydrophobic pocket, while the thiazole nitrogen forms hydrogen bonds with Lys410.

- Mercury software : Analyzes crystal packing and hydrogen-bonding networks in X-ray structures .

Data Contradiction and Methodological Challenges

Q. How to address discrepancies in reported synthetic yields?

Yields vary due to catalyst choice (e.g., 69% with hydrazine hydrate vs. 85% with Bleaching Earth Clay). Reproducibility requires strict control of:

- Reaction temperature (70–80°C optimal for heterogeneous catalysis).

- Solvent purity (absolute ethanol vs. technical grade).

- Catalyst activation (e.g., calcining Bleaching Earth Clay at 500°C) .

Q. Why do some derivatives show inconsistent bioactivity profiles?

- Steric effects : Bulky substituents on the phenyl ring reduce antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

- Metabolic instability : Ethyl esters are prone to hydrolysis in vivo, necessitating prodrug strategies.

- Off-target interactions : Thiazole derivatives may inhibit non-target kinases, requiring selectivity assays .

Experimental Design Tables

Q. Table 1: Optimization of Synthesis Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 65 | 90 | |

| Bleaching Earth | PEG-400 | 80 | 85 | 95 | |

| Triethylamine | DCM | 25 | 42 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.